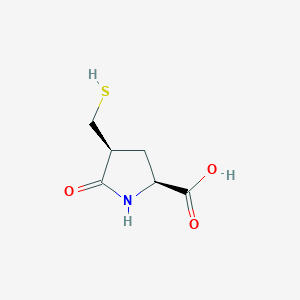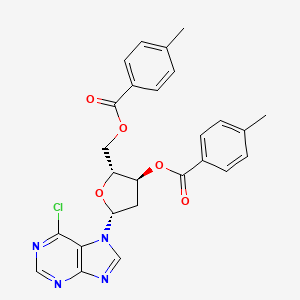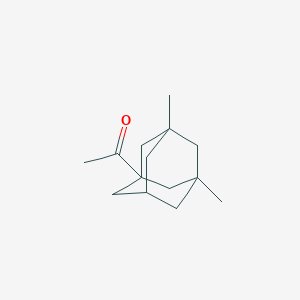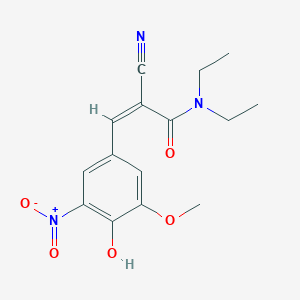
(E/Z)-3-O-Methyl-Entacapone
Übersicht
Beschreibung
(2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, also known as rotenone, is a naturally occurring compound that is widely used in scientific research. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying cellular respiration and energy metabolism. In
Wirkmechanismus
Target of Action
The primary target of (E/Z)-3-O-Methyl Entacapone, also known as Entacapone, is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .
Mode of Action
Entacapone is a selective and reversible inhibitor of COMT . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), it prevents COMT from breaking down and metabolizing levodopa, resulting in an overall increase of levodopa remaining in the brain and body .
Biochemical Pathways
The inhibition of COMT by Entacapone affects the metabolic pathways of catecholamines, including dopamine, norepinephrine, and epinephrine . By inhibiting COMT, Entacapone prevents the methylation of these catecholamines, thereby prolonging their action and enhancing their effects .
Pharmacokinetics
Entacapone exhibits a bioavailability of approximately 35% . It is highly protein-bound (about 98% ) and is primarily metabolized in the liver . The elimination half-life of Entacapone is relatively short, ranging from 0.4 to 0.7 hours . It is excreted mainly in the feces (90%) and to a lesser extent in the urine (10%) .
Result of Action
The inhibition of COMT by Entacapone leads to increased and more sustained plasma levodopa concentrations . This results in a reduction of Parkinson’s disease signs and symptoms for a greater length of time than levodopa and carbidopa therapy alone .
Action Environment
Environmental factors, particularly the gut microbiota, can influence the action, efficacy, and stability of Entacapone . For instance, changes in the gut microbiota composition can potentially lead to gastrointestinal problems and drowsiness, which are known side effects of Entacapone . Therefore, understanding and potentially manipulating the gut microbiota could provide strategies to reduce these side effects .
Vorteile Und Einschränkungen Für Laborexperimente
Rotenone is a valuable tool for studying cellular respiration and energy metabolism. It is a potent and selective inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway.
However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments. It can generate ROS and induce oxidative stress, which can confound experimental results. In addition, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide can have off-target effects on other cellular pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research. One area of interest is the role of mitochondrial dysfunction in aging and age-related diseases. Rotenone has been shown to induce mitochondrial dysfunction and oxidative stress, which are thought to contribute to the aging process.
Another area of interest is the development of new therapies for neurodegenerative diseases such as Parkinson's and Alzheimer's. Rotenone has been used to model these diseases in animal models, and it may be a valuable tool for testing new drugs and therapies.
Conclusion:
In conclusion, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, or (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, is a valuable tool for studying cellular respiration and energy metabolism. It is a potent inhibitor of mitochondrial complex I, which allows for the specific manipulation of this pathway. However, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide has several limitations for lab experiments, and its effects on cellular pathways must be carefully considered. Despite these limitations, (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide research has the potential to advance our understanding of aging, neurodegenerative diseases, and cellular metabolism.
Synthesemethoden
Rotenone is a natural product that is extracted from the roots and stems of several plants, including Derris and Lonchocarpus species. The traditional method of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide extraction involves boiling the plant material in water and then adding a solvent such as ether or chloroform to extract the (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. However, this method is time-consuming and inefficient.
The modern synthesis method involves the use of chemical reactions to produce (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. The most common method involves the condensation of 3-methoxy-4-nitrophenylacetonitrile with diethyl malonate to produce (2Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. This method is more efficient and allows for the production of large quantities of (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
Behandlung der Parkinson-Krankheit
Entacapone wird häufig als Zusatztherapie zur Behandlung der Parkinson-Krankheit eingesetzt {svg_1}. Es ist ein Catechol-O-Methyltransferase (COMT)-Inhibitor, der die Bioverfügbarkeit von L-DOPA erhöht, einem Medikament, das häufig bei der Parkinson-Krankheit verschrieben wird {svg_2}.
Management von Fettleibigkeit und Diabetes
Jüngste Studien haben das Gen für Fettmasse und Fettleibigkeit (FTO) als genetischen Faktor im Zusammenhang mit Fettleibigkeit und Diabetes identifiziert {svg_3}. Entacapone wurde als potenzieller FTO-Inhibitor identifiziert, der Auswirkungen auf die metabolische Regulation haben könnte {svg_4}.
Chromatographische Trennung
Die (E)- und (Z)-Isomere von Entacapone können mit chromatographischen Verfahren getrennt werden {svg_5}. Dies ist in der pharmazeutischen Industrie wichtig, wo die Reinheit und Qualität von Arzneimitteln streng kontrolliert werden müssen.
Behandlung von Tuberkulose und Dengue
Vorläufige Studien zeigen eine in-vitro-Aktivität einiger Verbindungen gegen Tuberkulose (TB) und Dengue {svg_6}. Weitere Forschung ist erforderlich, um diese Ergebnisse zu bestätigen und die beteiligten Mechanismen zu verstehen.
Synthese anderer Verbindungen
Die Synthese von Entacapone beinhaltet eine aminvermittelte Demethylierung des Vorläufers 2-Cyano-3-(3-Hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamid {svg_7}. Dieser Prozess könnte möglicherweise zur Synthese anderer ähnlicher Verbindungen verwendet werden.
Metabolische Regulation durch FOXO1
Es wurde festgestellt, dass Entacapone die metabolische Regulation durch den Transkriptionsfaktor Forkhead-Box-Protein O1 (FOXO1) vermittelt {svg_8}. Dies könnte Auswirkungen auf die Behandlung von Stoffwechselstörungen haben.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRYCCTAIVEQP-WDZFZDKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744196 | |
| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146698-91-1 | |
| Record name | (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-17-yl)ethyl]propan-1-amine](/img/structure/B1147191.png)

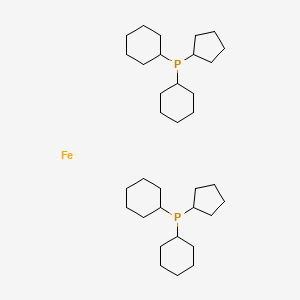


![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)
